Z-His(Trt)-OH
Overview
Description
Z-His(Trt)-OH: is a protected form of histidine, an essential amino acid. The “Z” stands for benzyloxycarbonyl, a protecting group used in peptide synthesis, while “Trt” stands for trityl, another protecting group. This compound is commonly used in peptide synthesis to protect the amino and imidazole groups of histidine during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-His(Trt)-OH typically involves the protection of the amino and imidazole groups of histidine. The benzyloxycarbonyl (Z) group is introduced to protect the amino group, while the trityl (Trt) group is used to protect the imidazole ring. The reaction conditions often involve the use of organic solvents and specific reagents to ensure the selective protection of these functional groups .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protection steps .
Chemical Reactions Analysis
Types of Reactions: Z-His(Trt)-OH can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Z and Trt protecting groups under acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Trt group, while hydrogenation or acidic conditions can remove the Z group.
Major Products Formed:
Deprotection: Free histidine or partially protected intermediates.
Coupling: Peptides or peptide fragments containing histidine residues.
Scientific Research Applications
Chemistry: Z-His(Trt)-OH is widely used in peptide synthesis, allowing for the selective protection and deprotection of histidine residues. This is crucial for the synthesis of complex peptides and proteins .
Biology: In biological research, this compound is used to study the role of histidine in protein structure and function. It is also used in the synthesis of histidine-containing peptides for various biochemical assays .
Medicine: this compound is used in the development of peptide-based drugs. The protection of histidine residues is essential for the stability and activity of therapeutic peptides .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of peptide-based diagnostics and research reagents .
Mechanism of Action
The mechanism of action of Z-His(Trt)-OH involves the protection of the amino and imidazole groups of histidine. This protection prevents unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The molecular targets include the amino and imidazole groups, which are protected by the Z and Trt groups, respectively .
Comparison with Similar Compounds
Uniqueness: Z-His(Trt)-OH is unique due to the use of the trityl group for protecting the imidazole ring. This provides greater stability and selectivity during peptide synthesis compared to other protecting groups .
Properties
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29N3O4/c37-31(38)30(35-32(39)40-23-25-13-5-1-6-14-25)21-29-22-36(24-34-29)33(26-15-7-2-8-16-26,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,22,24,30H,21,23H2,(H,35,39)(H,37,38)/t30-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKLLLWMALGTOD-PMERELPUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CN(C=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CN(C=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29N3O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.